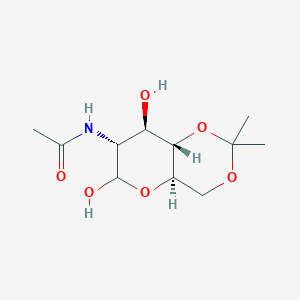![molecular formula C9H9BrO2 B1279890 5-溴-2,2-二甲基苯并[d][1,3]二噁烷 CAS No. 73790-19-9](/img/structure/B1279890.png)
5-溴-2,2-二甲基苯并[d][1,3]二噁烷
描述
Synthesis Analysis
The synthesis of brominated compounds often involves halogenation reactions where a bromine atom is introduced into an organic molecule. For instance, the synthesis of 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide is achieved in good yields and characterized spectroscopically . Similarly, the synthesis of 1-(2-bromo-4-(dimethylamino)phenyl)-4-(2-chlorobenzyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one involves a multi-step reaction with solution crystallization . These methods could potentially be adapted for the synthesis of 5-Bromo-2,2-dimethylbenzo[d][1,3]dioxole.
Molecular Structure Analysis
X-ray crystallography and DFT calculations are common techniques used to determine the molecular structure of brominated compounds. For example, the crystal packing of antipyrine derivatives is mainly stabilized by hydrogen bonds and π-interactions, as revealed by X-ray structure characterization and Hirshfeld surface analysis . The structure of 5,5-bis(bromomethyl)-2-[4-(dimethylamino)phenyl]-1,3-dioxane was investigated using NMR spectroscopy and X-ray structural analysis, showing a chair conformation with equatorial orientation of the aromatic substituent . These techniques could be employed to analyze the molecular structure of 5-Bromo-2,2-dimethylbenzo[d][1,3]dioxole.
Chemical Reactions Analysis
Brominated compounds are often reactive and can participate in various chemical reactions. The study of 5,5'-Dimethyl-3,3'-azoisoxazole demonstrates its use as a heterogeneous azo reagent for the selective esterification of benzylic alcohols and phenols under Mitsunobu conditions . This reactivity could be relevant when considering the chemical reactions of 5-Bromo-2,2-dimethylbenzo[d][1,3]dioxole.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds can be elucidated through spectroscopic methods and computational studies. For instance, the vibrational properties of brominated triazoloquinazolinone were studied using DFT calculations . The antifungal and antibacterial activities of a brominated azo ligand and its Cd(II) complex were assessed, indicating potential biological applications . These methods could be applied to determine the properties of 5-Bromo-2,2-dimethylbenzo[d][1,3]dioxole.
Relevant Case Studies
While the provided papers do not directly discuss 5-Bromo-2,2-dimethylbenzo[d][1,3]dioxole, they offer case studies of similar brominated compounds. For example, the antifungal and antibacterial activities of a brominated azo ligand suggest potential applications in medicinal chemistry . The identification of 3,5-dimethylisoxazoles as bromodomain ligands highlights the importance of brominated compounds in epigenetic regulation . These case studies provide a context for the potential applications and importance of studying brominated compounds like 5-Bromo-2,2-dimethylbenzo[d][1,3]dioxole.
科学研究应用
Synthesis and Antioxidant Activity
- A study by Queiroz et al. (2007) discusses the synthesis of new derivatives related to 5-Bromo-2,2-dimethylbenzo[d][1,3]dioxole. They evaluated their antioxidant properties using various methods, including scavenging effects on radicals and inhibition of lipid peroxidation. This research highlights the potential application of these compounds in developing antioxidant agents (Queiroz et al., 2007).
Photophysical Properties and Anti-proliferative Activities
- Mansour et al. (2020) synthesized thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety. They evaluated these compounds for antimicrobial and anti-proliferative activities, finding promising biological properties. This study suggests the potential use of these compounds in developing new antimicrobial and anti-cancer agents (Mansour et al., 2020).
Molecular Structure and Chemical Properties
- Ebersbach et al. (2022) investigated the crystal structures of derivatives related to 5-Bromo-2,2-dimethylbenzo[d][1,3]dioxole. Their study provides insights into the molecular associations and chemical properties of these compounds, which can be valuable in materials science and drug design (Ebersbach et al., 2022).
α-Glucosidase Inhibition and Antioxidant Activity
- Mphahlele et al. (2020) focused on the synthesis of 7-carbo-substituted 5-bromo-3-methylindazoles and evaluated them for α-glucosidase inhibition and antioxidant activity. Their findings indicate the potential of these compounds in developing treatments for metabolic disorders such as diabetes (Mphahlele et al., 2020).
Metabolic Pathways and Biocompatibility
- In a study by Carmo et al. (2005), the metabolic pathways of a related compound, 4-bromo-2,5-dimethoxyphenethylamine, were explored using hepatocytes from various species. This research contributes to our understanding of the metabolism and potential toxic effects of similar compounds (Carmo et al., 2005).
Herbicidal Activity
- Fu et al. (2017) designed and synthesized pyrazole benzophenone derivatives, investigating their herbicidal activity. This study demonstrates the agricultural applications of these compounds, particularly in weed control (Fu et al., 2017).
安全和危害
The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
属性
IUPAC Name |
5-bromo-2,2-dimethyl-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-9(2)11-7-4-3-6(10)5-8(7)12-9/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVCFVNYPVLZKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2=C(O1)C=C(C=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60469134 | |
| Record name | 5-Bromo-2,2-dimethylbenzo[d][1,3]dioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60469134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2,2-dimethylbenzo[d][1,3]dioxole | |
CAS RN |
73790-19-9 | |
| Record name | 5-Bromo-2,2-dimethylbenzo[d][1,3]dioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60469134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


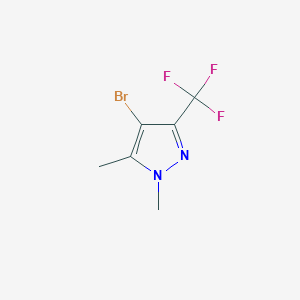
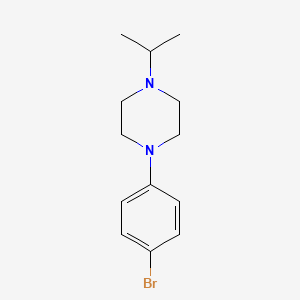
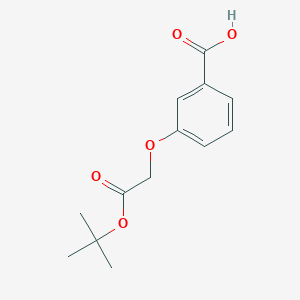
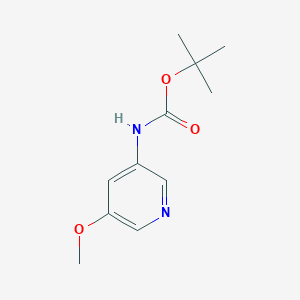
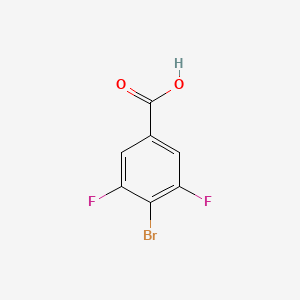
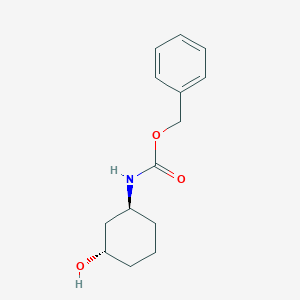
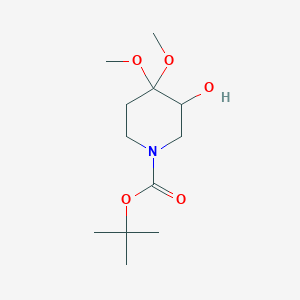
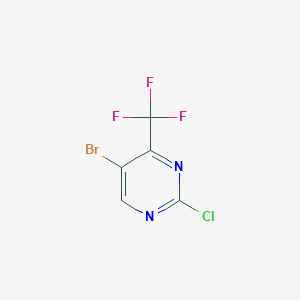
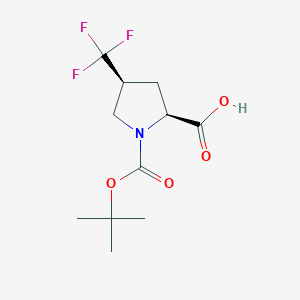
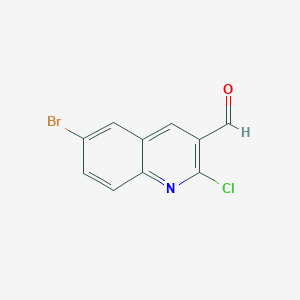
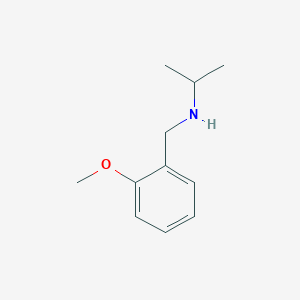
![5-azoniaspiro[4.4]nonane Bromide](/img/structure/B1279831.png)
